molecular formula C9H9NO5 B6591240 Methyl 3-(hydroxymethyl)-2-nitrobenzoate CAS No. 1331954-75-6

Methyl 3-(hydroxymethyl)-2-nitrobenzoate

Cat. No.: B6591240
CAS No.: 1331954-75-6
M. Wt: 211.17 g/mol
InChI Key: VKGNRVZXJFABRC-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a hydroxymethyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-2-nitrobenzoate typically involves the nitration of methyl benzoate followed by the introduction of a hydroxymethyl group. One common method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to yield methyl 3-nitrobenzoate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2-nitrobenzoic acid.

    Reduction: Methyl 3-(hydroxymethyl)-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-2-nitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    Methyl 3-(hydroxymethyl)benzoate: Lacks the nitro group, which reduces its potential for redox reactions.

    Methyl 2-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

Uniqueness

Methyl 3-(hydroxymethyl)-2-nitrobenzoate is unique due to the presence of both a nitro group and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGNRVZXJFABRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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